Cas no 79313-75-0 (Guanidine,N-[(1R)-2-(1H-imidazol-5-yl)-1-methylethyl]-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-)

Guanidine,N-[(1R)-2-(1H-imidazol-5-yl)-1-methylethyl]-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]- structure
79313-75-0 structure
Product Name:Guanidine,N-[(1R)-2-(1H-imidazol-5-yl)-1-methylethyl]-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-
Numero CAS:79313-75-0
MF:C14H23N7S
MW:321.444319963455
CID:565795
PubChem ID:210319
Update Time:2025-04-19

Guanidine,N-[(1R)-2-(1H-imidazol-5-yl)-1-methylethyl]-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Guanidine,N-[(1R)-2-(1H-imidazol-5-yl)-1-methylethyl]-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-
    • 1-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine
    • (-)-1-((R)-2-Imidazol-4-yl-1-methylethyl)-3-(2-(((5-methylimidazol-4-yl)methyl)thio)ethyl)guanidine
    • (-)-3-((R)-2-(4-Imidazolyl)-1-(2-((5-methyl-4-imidazolyl)methyl)thioethyl)guanidin
    • 1-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-2-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine
    • Sopromidina
    • Sopromidine [INN]
    • Sopromidinum
    • UNII-XVO1973XSP
    • XVO1973XSP
    • (R)-1-(1-(1H-Imidazol-5-yl)propan-2-yl)-3-(2-(((4-methyl-1H-imidazol-5-yl)methyl)thio)ethyl)guanidine
    • 3-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-2-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine
    • BDBM22886
    • Sopromidine
    • 79313-75-0
    • R-(-)-Sopromidine
    • CHEMBL275803
    • NS00122714
    • SCHEMBL7853250
    • N-[2-(1H-Imidazol-4-yl)-1-methyl-ethyl]-N''-[2-(5-methyl-1H-imidazol-4-ylmethylsulfanyl)-ethyl]-guanidine(R-sopromidine)
    • Q27294020
    • DTXSID00229613
    • Inchi: 1S/C14H23N7S/c1-10(5-12-6-16-8-19-12)21-14(15)17-3-4-22-7-13-11(2)18-9-20-13/h6,8-10H,3-5,7H2,1-2H3,(H,16,19)(H,18,20)(H3,15,17,21)/t10-/m1/s1
    • Chiave InChI: JXJRIXGXPTZOCF-SNVBAGLBSA-N
    • Sorrisi: S(CC1=C(C)NC=N1)CC/N=C(\N)/N[C@H](C)CC1=CN=CN1

Proprietà calcolate

  • Massa esatta: 321.17356494g/mol
  • Massa monoisotopica: 321.17356494g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 9
  • Complessità: 352
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.4
  • Superficie polare topologica: 133Ų
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.